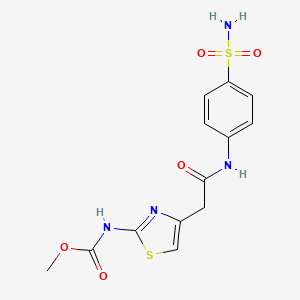

Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate

CAS No.: 952986-59-3

Cat. No.: VC6562852

Molecular Formula: C13H14N4O5S2

Molecular Weight: 370.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952986-59-3 |

|---|---|

| Molecular Formula | C13H14N4O5S2 |

| Molecular Weight | 370.4 |

| IUPAC Name | methyl N-[4-[2-oxo-2-(4-sulfamoylanilino)ethyl]-1,3-thiazol-2-yl]carbamate |

| Standard InChI | InChI=1S/C13H14N4O5S2/c1-22-13(19)17-12-16-9(7-23-12)6-11(18)15-8-2-4-10(5-3-8)24(14,20)21/h2-5,7H,6H2,1H3,(H,15,18)(H2,14,20,21)(H,16,17,19) |

| Standard InChI Key | IKSDZRFWLJIKMF-UHFFFAOYSA-N |

| SMILES | COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Introduction

Synthesis and Characterization

The synthesis of methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions:

-

Step 1: Thiazole Ring Formation

The thiazole core is synthesized via cyclization reactions involving thiourea derivatives and α-haloketones. -

Step 2: Carbamate Group Addition

The introduction of the carbamate moiety can be achieved by reacting the thiazole derivative with methyl chloroformate under basic conditions. -

Step 3: Sulfonamide Functionalization

The sulfonamide group is incorporated through nucleophilic substitution reactions involving sulfonyl chlorides and amines .

Characterization of the compound is performed using spectroscopic techniques such as:

-

NMR Spectroscopy: Confirms the chemical environment of protons and carbons.

-

IR Spectroscopy: Identifies functional groups like sulfonamide (-SO-NH) and carbonyl groups (C=O).

-

Mass Spectrometry: Verifies molecular weight and fragmentation patterns.

Biological Significance

The structural features of methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate suggest potential applications in drug discovery:

-

Antimicrobial Activity:

Compounds containing sulfonamide groups are well-known for their antibacterial properties due to their ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis . -

Anticancer Potential:

The thiazole ring system has been associated with anticancer activity, particularly in targeting enzymes like kinases or disrupting DNA replication in rapidly dividing cells . -

Molecular Docking Studies:

Computational studies suggest that the compound may exhibit strong binding affinities to biological targets through hydrogen bonding and hydrophobic interactions facilitated by its sulfonamide and carbamate groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume